molecular formula C13H12N2O4S B3344272 N-methyl-4-nitro-N-phenylbenzenesulfonamide CAS No. 64999-94-6

N-methyl-4-nitro-N-phenylbenzenesulfonamide

Cat. No.: B3344272
CAS No.: 64999-94-6
M. Wt: 292.31 g/mol
InChI Key: RAECVXWPFBWHOJ-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Compounds in Contemporary Chemical Science

Sulfonamides are a class of organosulfur compounds characterized by the presence of a sulfonamide group (-S(=O)₂-N<). This functional group is a cornerstone of medicinal chemistry and has been integral to the development of a wide array of therapeutic agents since the discovery of sulfanilamide's antibacterial properties. sigmaaldrich.com Beyond their well-established role as antimicrobial agents, sulfonamide derivatives have demonstrated a remarkable diversity of biological activities, including applications as anticancer, anti-inflammatory, antiviral, and antidiabetic agents. cymitquimica.comchemsrc.com In the realm of synthetic chemistry, the sulfonamide group serves as a versatile building block and a directing group in various chemical transformations. cymitquimica.com The ongoing investigation into novel sulfonamide-containing molecules continues to be a vibrant area of research, with scientists exploring new synthetic methodologies and therapeutic applications. chemsrc.com

Significance of N-methyl-4-nitro-N-phenylbenzenesulfonamide as a Research Subject

This compound is a compound of particular interest within the field of sulfonamide research due to its specific combination of structural motifs. The presence of a nitro group, a strong electron-withdrawing group, on the benzenesulfonyl moiety is anticipated to significantly influence the electronic properties of the molecule. The N-methylation and N-arylation of the sulfonamide nitrogen introduce steric bulk and conformational constraints that are of interest for studying molecular geometry and reactivity.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the study of closely related analogs provides a strong basis for its scientific importance. For instance, the analysis of compounds like 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide and 4-Nitro-N-Phenylbenzenesulfonamide offers insights into the structural and electronic effects of the nitro and phenyl substituents. These analogs serve as valuable models for predicting the chemical behavior and potential utility of the title compound in areas such as materials science and medicinal chemistry.

Fundamental Research Questions and Objectives Pertaining to the Compound

The unique structure of this compound gives rise to several fundamental research questions that would be the objectives of its systematic study:

Synthesis and Characterization: What are the most efficient synthetic routes to this compound? A primary objective would be to develop a high-yield synthesis and to thoroughly characterize the compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry.

Electronic Properties: How does the interplay of the electron-withdrawing nitro group and the N-phenyl substituent affect the electron density distribution within the molecule? Understanding these electronic effects is crucial for predicting its reactivity and potential for intermolecular interactions.

Detailed Research Findings from Analogous Compounds

Due to the limited direct research on this compound, this section will present detailed findings from structurally similar compounds to provide a scientifically grounded perspective.

Physicochemical Properties of a Structural Analog

The following table summarizes key physicochemical properties for a closely related compound, 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O₄S
Molecular Weight 292.31 g/mol
IUPAC Name 4-methyl-N-(2-nitrophenyl)benzenesulfonamide
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N+[O-]
InChIKey AEEARKNYRMBNSW-UHFFFAOYSA-N

Data sourced from PubChem CID 257969 for 4-methyl-N-(2-nitrophenyl)benzenesulfonamide. nih.gov

Crystallographic Data of a Structural Analog

The crystal structure of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide has been determined by X-ray diffraction, providing valuable insights into the molecular geometry of this class of compounds. researchgate.net

Crystal Data ParameterValue
Chemical Formula C₁₃H₁₂N₂O₄S
Molecular Weight 292.31
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.800(3)
b (Å) 8.2320(16)
c (Å) 11.959(2)
β (°) 103.36(3)
Volume (ų) 1321.8(5)
Z 4
Calculated Density 1.469 Mg m⁻³

Data obtained from the crystallographic study of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. researchgate.net

In the solid state, the two benzene (B151609) rings of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide are nearly perpendicular to each other, with a dihedral angle of 86.1(1)°. researchgate.net The molecular packing is stabilized by intermolecular N-H···O hydrogen bonds. researchgate.net This structural information suggests that this compound would also adopt a twisted conformation, although the presence of the N-methyl group would preclude the formation of N-H···O hydrogen bonds, potentially leading to different crystal packing arrangements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-14(11-5-3-2-4-6-11)20(18,19)13-9-7-12(8-10-13)15(16)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAECVXWPFBWHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327620
Record name NSC671273
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64999-94-6
Record name NSC671273
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methyl 4 Nitro N Phenylbenzenesulfonamide and Analogues

Established Synthetic Pathways for N-Arylsulfonamides

The synthesis of N-arylsulfonamides, a class of compounds with significant applications, is well-documented. tandfonline.com These structural motifs are present in numerous pharmaceuticals, making the development of efficient synthetic methodologies a key area of focus in organic chemistry. tandfonline.com Several robust pathways have been established, each with distinct advantages and substrate scopes.

Nucleophilic Acylation Reactions with Sulfonyl Chlorides

One of the most fundamental and widely used methods for constructing the N-S bond in sulfonamides is the nucleophilic acylation of an amine with a sulfonyl chloride. nih.govresearchgate.net This reaction typically involves treating a primary or secondary amine with an arylsulfonyl chloride in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. nih.gov

The general transformation can be represented as: Ar-SO₂Cl + R¹R²NH → Ar-SO₂NR¹R² + HCl

This method is valued for its simplicity and the ready availability of a wide range of amine and sulfonyl chloride starting materials. The reaction conditions are generally mild, and the resulting sulfonamides can often be isolated in high yields through straightforward workup procedures. nih.govprepchem.com

Metal-Catalyzed Coupling Approaches

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds, offering alternatives to classical methods.

Palladium-mediated C-N bond formation , commonly known as the Buchwald-Hartwig amination, has been successfully applied to the synthesis of N-arylsulfonamides. acs.orgyoutube.com This reaction couples an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst, a suitable ligand (e.g., phosphine-based ligands like tBuXPhos), and a base. acs.orgorganic-chemistry.org This approach is particularly valuable as it avoids the use of potentially genotoxic aniline (B41778) and sulfonyl chloride starting materials under certain conditions. acs.org Significant progress has been made in developing catalyst systems that are effective for a broad range of substrates under increasingly mild conditions. acs.orgnih.gov

The Ullmann condensation is another important metal-catalyzed approach, traditionally using copper or copper salts to promote the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed N-arylation of amides and related compounds, including sulfonamides. wikipedia.org While classic Ullmann reactions often required harsh conditions, such as high temperatures and polar solvents, modern protocols have been developed using specialized ligands (e.g., diamines, amino acids) that facilitate the reaction under milder conditions with catalytic amounts of copper. wikipedia.orgnih.gov

Table 1: Comparison of Metal-Catalyzed Coupling Reactions for N-Arylsulfonamide Synthesis
ReactionMetal CatalystTypical SubstratesCommon LigandsTypical BaseKey Advantages
Buchwald-Hartwig AminationPalladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Aryl Halides/Triflates + SulfonamidesPhosphine-based (e.g., tBuXPhos, Xantphos)NaOtBu, Cs₂CO₃, K₃PO₄High functional group tolerance, milder conditions. acs.orgorganic-chemistry.org
Ullmann/Goldberg CondensationCopper (e.g., CuI, Cu powder)Aryl Halides + Sulfonamides/AminesPhenanthroline, Proline, DiaminesK₂CO₃, Cs₂CO₃Economical metal catalyst, effective for specific substrates. wikipedia.orgnih.gov

Iron-Promoted Reduction Coupling Reactions of Nitroarenes

A notable advancement in sulfonamide synthesis involves the use of inexpensive and abundant nitroarenes as the nitrogen source. tandfonline.com Iron-catalyzed protocols have been developed for the one-step synthesis of N-arylsulfonamides through the reductive coupling of nitroarenes with sulfonyl sources. organic-chemistry.orgnih.gov

In one such method, a nitroarene is reacted with a sodium arylsulfinate in the presence of an iron catalyst, such as iron(II) chloride (FeCl₂), and a reductant like sodium bisulfite (NaHSO₃). figshare.comacs.org This process occurs under mild conditions and demonstrates excellent tolerance for a wide variety of functional groups, providing good to excellent yields of the desired sulfonamide. organic-chemistry.orgacs.org Mechanistic studies suggest that the N-S bond forms through the direct coupling of the nitroarene and the sulfinate, followed by reduction. organic-chemistry.orgnih.gov An alternative approach uses iron dust as the sole reductant to facilitate the reaction between nitroarenes and sulfonyl chlorides in an aqueous medium. nih.gov These iron-promoted methods are environmentally friendly and offer a practical route from stable and readily available starting materials. organic-chemistry.orgnih.gov

Targeted Synthesis of N-methyl-4-nitro-N-phenylbenzenesulfonamide

The synthesis of the specific compound this compound can be most directly achieved via the nucleophilic acylation pathway, which is a reliable and well-understood method. This targeted approach involves the reaction between N-methylaniline and 4-nitrobenzenesulfonyl chloride.

Specific Reaction Conditions and Reagent Optimization

The synthesis is performed by reacting 4-nitrobenzenesulfonyl chloride with N-methylaniline. The optimization of several key parameters is crucial for maximizing yield and purity.

Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to scavenge the HCl generated during the reaction. The choice of base can affect the reaction rate and the ease of product purification. nih.gov

Solvent: Aprotic solvents like dichloromethane (B109758), tetrahydrofuran, or benzene (B151609) are typically employed to ensure the solubility of the reactants. nih.govnih.gov

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature or with gentle heating to ensure completion. nih.gov

Stoichiometry: Using a slight excess of the amine or sulfonyl chloride can be explored to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

Table 2: Potential Optimization Parameters for the Synthesis of this compound
ParameterCondition/ReagentPurpose and Considerations
Temperature0 °C to Room TemperatureControl of exothermicity and prevention of side-product formation.
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)Ensures solubility of reactants; choice depends on subsequent workup. nih.gov
BasePyridine or TriethylamineNeutralizes HCl byproduct; pyridine can sometimes act as a catalyst. nih.gov
Reaction Time2-24 hoursMonitored by Thin Layer Chromatography (TLC) to determine reaction completion. nih.gov

Purification and Isolation Protocols

Following the completion of the reaction, a standard aqueous workup is typically performed. The reaction mixture is first diluted with the organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the excess base and any unreacted N-methylaniline. nih.gov This is followed by washing with water and then a saturated sodium chloride solution (brine) to remove water-soluble impurities and aid in the separation of the organic and aqueous layers. prepchem.com

The organic phase is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. prepchem.com The resulting crude product can be further purified by one of the following methods:

Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures but low solubility at room or cooler temperatures, while impurities remain soluble.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is selected to effectively separate the target compound from any remaining starting materials or byproducts.

The purity of the final isolated product, this compound, is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Strategies for Structural Diversification and Derivatization

The core structure of this compound offers multiple sites for modification, enabling the synthesis of a diverse library of related compounds. Key strategies focus on altering the electronic and steric properties of the molecule by introducing various functional groups on the aromatic systems, modifying the N-substituents, and creating chiral analogues through stereoselective methods.

Introduction of Substituents on Aromatic Rings

The introduction of substituents onto the two aromatic rings of the N-phenylbenzenesulfonamide scaffold is a primary strategy for structural diversification. This is typically achieved by starting with pre-functionalized precursors, such as substituted anilines or substituted benzenesulfonyl chlorides, and then forming the sulfonamide bond. The nature and position of these substituents are governed by the principles of electrophilic aromatic substitution. libretexts.org

Substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles. youtube.com These groups, such as hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups, generally direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups withdraw electron density from the ring, decreasing its reactivity. youtube.com Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) are deactivating and typically direct incoming electrophiles to the meta position. msu.edu Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of electron donation through resonance. msu.edulibretexts.org

The interplay of these electronic effects allows for the rational design of analogues. For instance, to synthesize a derivative with an electron-donating group on the N-phenyl ring, one could start with the corresponding substituted aniline. Similarly, modifications to the benzenesulfonyl ring can be made by choosing a benzenesulfonyl chloride with the desired substituent already in place. The reactivity of these precursors is influenced by the existing groups; for example, a strongly activating group can facilitate reactions, while a strongly deactivating group like the nitro group in 4-nitrobenzenesulfonyl chloride makes further substitution on that ring more difficult. msu.edu

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
Substituent GroupClassificationDirecting EffectExample
-NH₂, -OH, -ORStrongly ActivatingOrtho, ParaAnisole
-NHCOR, -OCORModerately ActivatingOrtho, ParaAcetanilide
-R (Alkyl), -C₆H₅ (Phenyl)Weakly ActivatingOrtho, ParaToluene
-F, -Cl, -Br, -IWeakly DeactivatingOrtho, ParaChlorobenzene
-CHO, -COR, -CO₂H, -CO₂RModerately DeactivatingMetaBenzaldehyde
-NO₂, -NR₃⁺, -CN, -SO₃HStrongly DeactivatingMetaNitrobenzene

N-Alkylation and N-Arylation Modifications

Modifications at the nitrogen atom of the sulfonamide group are fundamental for creating tertiary sulfonamides like this compound and its analogues. These N-alkylation and N-arylation reactions typically start from a secondary sulfonamide precursor (R-SO₂-NH-Ar).

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often under basic conditions or with the assistance of catalysts. dnu.dp.ua For example, a practical and efficient N-alkylation of sulfonamides can be performed using alcohols as green alkylating reagents in the presence of a manganese dioxide catalyst under solvent-free conditions. organic-chemistry.org Another approach involves Brønsted acid-assisted N-alkylation, which provides an alternative pathway. dnu.dp.ua

N-Arylation of sulfonamides to form N,N-diarylsulfonamides or N-alkyl-N-arylsulfonamides often requires more specialized methods, typically involving transition-metal catalysis. Copper-catalyzed methods are common and can be performed under ligand-free conditions in water, offering a high-yield and environmentally friendly option. organic-chemistry.org The arylation can also be promoted by reacting the sulfonamide with arylboronic acids in the presence of cupric acetate. organic-chemistry.org More advanced methods include nickel-catalyzed C-N cross-coupling reactions of N-arylsulfonamides with aryl bromides, which are compatible with a wide range of functional groups. organic-chemistry.org A transition-metal-free approach involves the use of o-silylaryl triflates in the presence of cesium fluoride, which allows for the N-arylation of both alkane- and arenesulfonamides under mild conditions. nih.gov

Table 2: Selected Methods for N-Alkylation and N-Arylation of Sulfonamides
Reaction TypeReagents/CatalystKey FeaturesReference
N-AlkylationAlcohols, MnO₂Solvent-free, green chemistry organic-chemistry.org
N-AlkylationAlkyl Halides, Lewis Acids (FeCl₃, ZnCl₂)Efficient for synthesizing halo amine precursors dnu.dp.ua
N-ArylationArylboronic Acids, Cu(OAc)₂Mild conditions, broad substrate scope organic-chemistry.org
N-ArylationSodium Arylsulfinates, Cu(II)Ligand-free, desulfitative pathway organic-chemistry.org
N-ArylationAryl Bromides, Ni(cod)(DQ)Effective for weakly nucleophilic N-arylsulfonamides organic-chemistry.org
N-Arylationo-Silylaryl Triflates, CsFTransition-metal-free, mild conditions nih.gov

Stereoselective Synthetic Methods for Chiral Analogues

While this compound is itself achiral, the synthesis of chiral analogues is a significant area of research, particularly for applications in asymmetric catalysis and medicinal chemistry. Chirality can be introduced by several means, including the incorporation of a chiral N-alkyl group, the creation of atropisomers, or the use of a chiral sulfur atom.

One major strategy involves the use of chiral auxiliaries. For example, optically active sulfonamides can be prepared from readily available starting materials like (1S)-(+)-10-camphorsulfonamide. drexel.edu These chiral auxiliaries can direct subsequent reactions to proceed with high stereoselectivity.

Another approach is the catalytic asymmetric synthesis of axially chiral N-aryl sulfonamides. researchgate.net Atropisomerism arises from restricted rotation around a single bond, in this case, the C-N bond, which can be induced by sterically demanding ortho-substituents on the aromatic rings. Chiral catalysts, such as phosphoric acids or phase-transfer catalysts like (DHQD)₂PHAL, can be used to achieve high enantioselectivity in the formation of these axially chiral products. researchgate.net

The synthesis of compounds with a stereogenic sulfur center, such as chiral sulfoximines or sulfinates, provides another route to chiral analogues. acs.orgnih.gov Modern methods allow for the stereoselective synthesis of these compounds, which can then be used as building blocks. For instance, enantioenriched sulfinate esters can be prepared via asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst. nih.gov These chiral sulfinates are versatile intermediates for accessing other chiral sulfur pharmacophores. nih.gov The stereospecific conversion of chiral sulfinamides is another established method for producing enantioenriched sulfoximines, which are isosteres of sulfonamides. researchgate.net

Table 3: Approaches to Stereoselective Synthesis of Chiral Sulfonamide Analogues
StrategyMethodologyType of ChiralityExample Catalyst/Auxiliary
Chiral AuxiliaryUse of a covalently bonded chiral group to direct stereochemistry.Point Chirality(1S)-(+)-10-Camphorsulfonamide
Asymmetric CatalysisKinetic resolution or desymmetrization using a chiral catalyst.Axial Chirality (Atropisomers)Chiral Phosphoric Acids, (DHQD)₂PHAL
Chiral Building BlocksAsymmetric synthesis of chiral sulfinyl compounds (e.g., sulfinates) followed by conversion.Sulfur StereocenterPentanidium organocatalyst for asymmetric condensation
Stereospecific ConversionConversion of pre-existing chiral centers (e.g., in sulfinamides) to new chiral structures.Sulfur StereocenterConversion of chiral sulfinamides to sulfoximines

Chemical Reactivity and Mechanistic Transformations of N Methyl 4 Nitro N Phenylbenzenesulfonamide

Electrophilic Aromatic Substitution Reactions on the Nitro-Substituted Benzene (B151609) Ring

The benzene ring bearing the nitro group is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of both the nitro group (-NO₂) and the N-methyl-N-phenylbenzenesulfonamide group. These groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Nitration Processes and Regioselectivity

Further nitration of the nitro-substituted benzene ring in N-methyl-4-nitro-N-phenylbenzenesulfonamide is a challenging transformation due to the presence of two deactivating groups. In electrophilic aromatic substitution reactions, the incoming electrophile is directed by the existing substituents on the aromatic ring. byjus.comlibretexts.org The nitro group is a meta-director, while the sulfonamide group is generally an ortho, para-director. However, in this specific case, the combined electron-withdrawing effect of both groups strongly disfavors further substitution.

Should a nitration reaction be forced under harsh conditions, the regioselectivity would be dictated by the directing effects of the existing substituents. The powerful meta-directing influence of the nitro group would likely dominate, leading to the introduction of a second nitro group at a position meta to the original nitro group. The general mechanism for aromatic nitration involves the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. libretexts.org This electrophile then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, which subsequently loses a proton to restore aromaticity. masterorganicchemistry.comlumenlearning.commsu.edu

Table 1: Predicted Regioselectivity of Nitration on the Nitro-Substituted Ring

Existing SubstituentDirecting EffectPredicted Position of Further Nitration
-NO₂Meta-directing, strongly deactivatingPosition 3 or 5 relative to the sulfonamide group
-SO₂N(CH₃)PhOrtho, para-directing, deactivatingPosition 2 or 6 relative to the sulfonamide group
Combined Effect Strongly deactivating Predominantly meta to the nitro group

Halogenation Studies

Similar to nitration, the halogenation of the nitro-substituted benzene ring is expected to be difficult due to severe deactivation. Halogenation reactions, such as bromination or chlorination, typically require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a more potent electrophile. masterorganicchemistry.com The regiochemical outcome of halogenation would also be predicted to be meta to the nitro group.

While no specific studies on the halogenation of this compound are available, research on the related compound, N-phenylbenzenesulfonamide, has shown that tandem nitration and halogenation can be achieved, yielding N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.org This suggests that under specific conditions, electrophilic substitution on the non-nitrated ring is feasible.

Nucleophilic Reactions Involving the Sulfonamide Moiety

The sulfonamide group is susceptible to nucleophilic attack, most notably hydrolysis, which involves the cleavage of the sulfur-nitrogen bond. The mechanism of hydrolysis can vary depending on the reaction conditions, particularly the pH.

Studies on the acid-catalyzed hydrolysis of structurally related N-nitrobenzenesulfonamides have shown that the reaction mechanism is dependent on the substituents on the benzene ring. rsc.org For compounds with electron-withdrawing groups, the hydrolysis proceeds via an A1-type mechanism involving the departure of a nitronium ion (NO₂⁺). Conversely, for N-methyl-N-nitroamides, an A-2 mechanism is often observed. psu.edu This mechanism involves a rapid pre-equilibrium protonation of the substrate followed by a rate-limiting attack of a water molecule at the sulfonyl sulfur atom, leading to a tetrahedral intermediate that subsequently breaks down. Research on the hydrolysis of 4-nitrophenyl-N-acetyl-4-methylbenzenesulfonimidate, a compound with a similar sulfonimidate moiety, also supports an A-2 mechanism in aqueous dioxane solutions. researchgate.netdergipark.org.tr

Table 2: Plausible Mechanistic Steps for Acid-Catalyzed Hydrolysis (A-2 Mechanism)

StepDescription
1Protonation of the sulfonamide oxygen or nitrogen.
2Nucleophilic attack by water on the sulfur atom.
3Formation of a tetrahedral intermediate.
4Proton transfer and departure of the leaving group.

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound can be readily reduced to an amino group (-NH₂) using a variety of reducing agents. This transformation is a fundamental reaction in organic synthesis, providing access to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other fine chemicals.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. nih.gov

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is generally clean and efficient, affording the corresponding amine in high yield.

Chemical Reduction: A wide range of chemical reagents can effect the reduction of nitro groups. These include:

Metals in acidic media: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for this transformation.

Metal hydrides: While less common for aromatic nitro compounds, reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can be used.

Other reagents: Sodium dithionite (B78146) (Na₂S₂O₄) and hydrazine (B178648) (N₂H₄) with a catalyst are also effective.

The product of this reduction would be N-methyl-4-amino-N-phenylbenzenesulfonamide.

Table 3: Common Reagents for Nitro Group Reduction

ReagentConditionsProduct
H₂, Pd/CMethanol or Ethanol, room temperatureN-methyl-4-amino-N-phenylbenzenesulfonamide
Sn, HClRefluxN-methyl-4-amino-N-phenylbenzenesulfonamide
Fe, HClRefluxN-methyl-4-amino-N-phenylbenzenesulfonamide
Na₂S₂O₄Aqueous solutionN-methyl-4-amino-N-phenylbenzenesulfonamide

Oxidation Reactions Leading to Sulfone Derivatives

The sulfur atom in the sulfonamide group of this compound is already in a high oxidation state (+6). However, if the starting material were a sulfide (B99878) precursor, oxidation would be a key step in its synthesis. The oxidation of a sulfide to a sulfone typically proceeds through a sulfoxide (B87167) intermediate. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often determining whether the reaction stops at the sulfoxide or proceeds to the sulfone.

Common oxidizing agents for the conversion of sulfides to sulfones include:

Hydrogen peroxide (H₂O₂): Often used in acetic acid.

Peroxy acids: Such as meta-chloroperoxybenzoic acid (m-CPBA).

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent.

Oxone® (potassium peroxymonosulfate): A versatile and effective oxidant.

The product of the oxidation of the corresponding sulfide would be this compound itself.

Investigations into Reaction Mechanisms and Intermediates

The mechanistic pathways of the reactions involving this compound are generally understood through the study of related compounds and the application of fundamental principles of organic chemistry.

For electrophilic aromatic substitution , the key intermediate is the arenium ion (or Wheland intermediate). lumenlearning.commsu.edu This is a resonance-stabilized carbocation formed upon the attack of the electrophile on the aromatic ring. The stability of this intermediate influences the rate and regioselectivity of the reaction. The presence of the deactivating nitro and sulfonamide groups destabilizes the arenium ion, thus slowing down the reaction.

In nucleophilic reactions at the sulfonamide group , such as hydrolysis, a tetrahedral intermediate is often postulated. dergipark.org.tr The formation and breakdown of this intermediate are crucial steps in the reaction pathway. The nature of the substituents and the reaction conditions determine the rate-limiting step.

For the reduction of the nitro group , the reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. The exact intermediates can be difficult to isolate as they are typically reactive under the reduction conditions.

Spectroscopic and Advanced Structural Characterization of N Methyl 4 Nitro N Phenylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data is essential for the unambiguous structural elucidation of a molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for N-methyl-4-nitro-N-phenylbenzenesulfonamide would be expected to show distinct signals corresponding to the N-methyl protons and the aromatic protons on both the phenyl and the 4-nitrophenyl rings. The chemical shifts, integration values, and coupling patterns would confirm the specific substitution pattern and molecular structure. However, no published ¹H NMR data for this specific compound could be found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide complementary information by showing signals for each unique carbon atom in the molecule, including the N-methyl carbon and the carbons of the two aromatic rings. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonyl and nitro groups. No experimentally obtained ¹³C NMR data for this compound is currently available in the searched literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic vibrational bands would be expected for the sulfonyl (SO₂) group (asymmetric and symmetric stretching), the nitro (NO₂) group (asymmetric and symmetric stretching), C-N stretching, S-N stretching, and various aromatic C-H and C=C vibrations. A specific experimental IR spectrum is required for a definitive analysis, but none was found.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. Analysis of the fragmentation pattern would offer further structural confirmation by showing characteristic losses of fragments such as the nitro group, phenyl group, or parts of the benzenesulfonyl moiety. This specific data for this compound is not available in the reviewed sources.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Crystal Packing Analysis and Intermolecular Interactions

This analysis would describe how individual molecules of this compound arrange themselves in a crystal lattice. It would identify and characterize any significant intermolecular interactions, such as hydrogen bonds, van der Waals forces, or π-π stacking, which govern the solid-state architecture. A crystal structure for this specific compound has not been reported in the accessible literature.

Conformational Analysis of the Sulfonamide Linkage

Detailed experimental data from spectroscopic or advanced structural characterization studies, such as X-ray crystallography, specifically for the conformational analysis of the sulfonamide linkage in this compound, is not available in the public domain based on a thorough literature search. Therefore, specific research findings, including key torsion angles, bond lengths, and bond angles defining the conformation of the S-N bond for this particular compound, cannot be provided.

While conformational analyses have been conducted on closely related N-arylsulfonamides, the presence of the N-methyl group in the target compound introduces distinct steric and electronic effects. These differences prevent direct extrapolation of conformational data from analogues that lack this N-methyl substitution. For instance, studies on N-H analogues like 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide report a C—N—S—C torsion angle of 65.85 (13)°, with the two benzene (B151609) rings being nearly orthogonal to each other. researchgate.net Another related compound, N-(4-methylphenyl)benzenesulfonamide, shows a C—S—N—C torsion angle of -60.71 (18)°. researchgate.net However, without a dedicated crystal structure analysis of this compound, its precise solid-state conformation remains undetermined.

Due to the absence of specific data for this compound, the generation of detailed data tables on its sulfonamide linkage conformation is not possible.

Theoretical and Computational Investigations of N Methyl 4 Nitro N Phenylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and optimizing the geometry of organic molecules like N-methyl-4-nitro-N-phenylbenzenesulfonamide. These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For similar sulfonamide compounds, studies have employed methods such as the B3LYP functional with a 6-311G++(d,p) basis set to achieve a high degree of accuracy. researchgate.net

Electronic properties derived from DFT calculations, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's reactivity. The presence of the electron-withdrawing nitro group and the sulfonamide bridge significantly influences the electronic landscape of the molecule.

Table 1: Representative Geometric Parameters from DFT Optimization

ParameterTypical Calculated Value
S-N Bond Length1.65 - 1.70 Å
S=O Bond Length1.43 - 1.45 Å
C-S-N Bond Angle105 - 109°
O-S-O Bond Angle118 - 122°
Dihedral Angle (Phenyl Rings)70 - 90°

Note: The values presented are typical ranges observed for similar sulfonamide structures and represent expected outcomes for this compound.

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. By simulating vibrational frequencies, it is possible to assign the absorption bands observed in infrared (IR) and Raman spectra to specific molecular motions. The computational results are often scaled to better match experimental data. For related sulfonamides, a strong correlation between calculated and experimental vibrational spectra has been demonstrated. researchgate.net

The potential energy distribution (PED) analysis, a common output of these calculations, allows for a detailed assignment of each vibrational mode, such as stretching, bending, and torsional motions of the various functional groups within the molecule.

Furthermore, quantum chemical methods can predict electronic transitions, which are observed in UV-Visible spectroscopy. These calculations help in understanding the nature of the electronic excitations, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different moieties.

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3200 - 3300
C-H Stretch (Aromatic)3000 - 3100
C=C Stretch (Aromatic)1450 - 1600
Asymmetric SO₂ Stretch1340 - 1370
Symmetric SO₂ Stretch1150 - 1180
C-N Stretch1280 - 1350
S-N Stretch900 - 940

Note: These are representative frequency ranges for the functional groups present in the molecule, based on typical quantum chemical predictions for similar compounds.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful approach to elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the lowest energy pathways for various transformations. This involves locating and characterizing the transition states, which are the energy maxima along the reaction coordinate.

For example, in the study of related compounds, computational methods have been used to investigate thermal decomposition mechanisms. nih.gov Such studies propose transition state structures, often involving cyclic arrangements of atoms, and calculate the activation energies required for the reaction to proceed. For this compound, similar computational approaches could be employed to study its stability and potential degradation pathways.

Furthermore, computational studies can predict the regioselectivity and stereoselectivity of reactions. For instance, in cycloaddition reactions involving similar nitro-substituted compounds, theoretical calculations have successfully explained the observed product distributions by comparing the activation energies of different possible reaction channels. mdpi.com

Table 3: Key Parameters in a Hypothetical Reaction Coordinate

ParameterDescription
Reactant EnergyEnergy of the starting material(s)
Transition State EnergyEnergy of the highest point on the reaction path
Product EnergyEnergy of the final product(s)
Activation Energy (Ea)Difference between transition state and reactant energy
Reaction Enthalpy (ΔH)Difference between product and reactant energy

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound and understand its dynamic behavior. nih.gov By simulating the motion of atoms over time, MD can reveal the accessible conformations of the molecule and the transitions between them. This is particularly important for flexible molecules that can adopt multiple shapes.

The results of MD simulations can be analyzed to identify the most stable conformers and to calculate the relative populations of different conformational states. This information is crucial for understanding how the molecule's shape might influence its interactions with other molecules or its biological activity.

MD simulations can also provide insights into the solvent's effect on the molecule's conformation and dynamics. By including explicit solvent molecules in the simulation, it is possible to model the solute-solvent interactions and their impact on the conformational preferences of this compound.

Table 4: Outputs from Molecular Dynamics Simulations

OutputDescription
TrajectoryA file containing the positions of all atoms at different time steps
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed conformations
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a reference atom
Conformational ClustersGroups of similar conformations that the molecule adopts during the simulation

Advanced Research Applications and Chemical Utility of N Methyl 4 Nitro N Phenylbenzenesulfonamide As a Chemical Scaffold

Role as a Key Intermediate in Multi-Step Organic Synthesis

The structure of N-methyl-4-nitro-N-phenylbenzenesulfonamide makes it a versatile intermediate for the synthesis of more complex molecular architectures. The nitro group is a particularly important functional handle; it is strongly electron-withdrawing, which influences the reactivity of the aromatic ring to which it is attached. More significantly, the nitro group can be readily reduced to an amine (NH2) group, a fundamental transformation in organic synthesis. This resulting amino group opens up a vast array of subsequent chemical reactions, allowing for the construction of amides, imines, and other nitrogen-containing structures.

This synthetic potential is crucial for building libraries of compounds for various applications. For instance, nitro-containing compounds are precursors in the synthesis of many biologically active molecules. nih.govmdpi.com The synthesis of drugs and other bioactive agents often relies on key intermediates that can be elaborated in multiple steps, and the this compound framework provides a robust starting point for such endeavors. The sulfonamide core itself is a well-established pharmacophore, and the ability to modify the nitro-substituted ring offers a pathway to new derivatives with potentially unique properties. For example, related nitro-aromatic intermediates, such as 4-Nitro-N-methylphthalimide, are critical in the production of advanced materials like high-temperature polymers, illustrating the industrial relevance of such building blocks. google.com

Exploration in Novel Catalytic Systems and Reaction Development

The sulfonamide scaffold is not only important in medicinal chemistry but also in the field of catalysis. Specifically, chiral derivatives of disulfonamides have been successfully used as ligands in metal complexes for asymmetric synthesis, where the goal is to create a specific stereoisomer of a product. nih.govresearchgate.net The nitrogen and oxygen atoms of the sulfonamide group can act as effective coordination sites for a metal center, creating a defined chiral environment around the catalyst.

Following this precedent, the this compound structure is a promising candidate for exploration in new catalytic systems. By introducing chiral elements into its structure—for example, on the N-phenyl ring or the methyl group—it could be converted into a ligand for asymmetric catalysis. The electronic properties of the ligand, which are critical for the catalyst's activity and selectivity, can be systematically tuned by modifying or replacing the nitro group. This tunability allows for the rational design of catalysts for specific chemical transformations. The development of novel, efficient catalytic systems is a primary goal in modern chemistry, and scaffolds like this provide a platform for innovation. researchgate.net

Utility as a Scaffold for Chemical Probe Development and Structure-Property Relationship Studies

A chemical scaffold is a core molecular structure upon which various functional groups can be systematically added or modified. This approach is fundamental to understanding how molecular structure dictates chemical properties and biological activity. This compound is an excellent scaffold for such studies due to its rigid, well-defined core and multiple sites for chemical modification. More complex molecules incorporating a substituted benzenesulfonamide framework have been developed as potent and selective enzyme inhibitors, highlighting the utility of this scaffold in creating targeted chemical probes. smolecule.com

The reactivity and physical properties of the this compound scaffold can be precisely controlled through targeted structural modifications. The key design principles involve altering its main functional components:

The Sulfonamide Bridge: This central S-N linkage is not merely a passive linker. The C—N—S—C torsion angle is a critical parameter that defines the three-dimensional shape of the molecule. researchgate.net Modifying the substituents on the nitrogen or the sulfur-linked phenyl ring can alter this angle, thereby controlling the spatial relationship between the two halves of the molecule.

ParameterStructural FeatureImpact of Modification
Electronic Properties Nitro Group PositionAlters charge distribution and aromatic ring reactivity. mdpi.comnih.gov
Molecular Geometry C-N-S-C Torsion AngleControls the dihedral angle between the two benzene (B151609) rings. researchgate.net
Intermolecular Forces Sulfonamide N-HActs as a hydrogen-bond donor, directing crystal packing. researchgate.net

To understand how derivatives of the this compound scaffold interact with other molecules or systems, a combination of experimental and computational techniques is employed. These methodologies provide detailed insights into the structural and electronic factors that govern molecular recognition.

Single-Crystal X-ray Diffraction: This is a powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsion angles. researchgate.netnih.gov Crucially, it reveals how molecules pack together in a crystal, offering direct evidence of intermolecular interactions like N—H⋯O hydrogen bonds, which are common in sulfonamides. researchgate.net

Spectroscopic Analysis: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and probe the electronic environment of the molecule. nih.gov

Computational and Theoretical Chemistry: Methods like Density Functional Theory (DFT) are used to calculate the molecule's stable geometry, vibrational frequencies, and electronic properties. nih.gov These calculations can predict how structural changes will affect the molecule's behavior. Analyses such as Natural Bond Orbital (NBO) can reveal details about charge delocalization and hyperconjugative interactions that stabilize the molecule. nih.gov Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insight into the molecule's electronic transitions and potential for charge transfer in interactions. nih.gov

MethodologyInformation GainedReference Compound Example
X-ray Diffraction Bond angles, torsion angles, intermolecular hydrogen bonding.4-Methyl-N-(4-nitrophenyl)benzenesulfonamide researchgate.net
DFT Calculations Optimized geometry, HOMO-LUMO energies, molecular electrostatic potential.4-methyl-N-(3-nitrophenyl)benzene sulfonamide nih.gov
NBO Analysis Charge delocalization, hyperconjugative stability.4-methyl-N-(3-nitrophenyl)benzene sulfonamide nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing N-methyl-4-nitro-N-phenylbenzenesulfonamide?

Answer:
The synthesis typically involves reacting 4-nitrobenzenesulfonyl chloride with N-methylaniline under basic conditions. Key steps include:

  • Reagent Selection: Use triethylamine or sodium bicarbonate as a base to neutralize HCl byproducts .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, dichloromethane) at 60–80°C improve reaction efficiency .
  • Purification: Column chromatography or recrystallization isolates the product in >75% yield .

Example Reaction Conditions Table:

Sulfonyl ChlorideAmineSolventTemp (°C)Yield (%)Source
4-NitrobenzenesulfonylN-MethylanilineDMF7078
4-ChlorobenzenesulfonylN-Allyl-4-Cl-PhDCM2565

Basic: How is the structural integrity of this compound confirmed?

Answer:
Multimodal analytical techniques are employed:

  • NMR Spectroscopy: 1^1H and 13^13C NMR in chloroform-d confirm substituent positions (e.g., methyl singlet at δ 3.1 ppm, aromatic protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry: ESI-MS shows molecular ion peaks at m/z 335.1 (M+H+^+) .
  • X-ray Crystallography: Resolves bond lengths (e.g., S–N: 1.63 Å) and dihedral angles .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • GHS Hazards: Flammable solid (Category 1), skin irritation (Category 2) .
  • PPE Requirements: Nitrile gloves, respirators, and fume hoods for dust control .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Key variables include:

  • Solvent Polarity: Higher polarity solvents (DMF) enhance nucleophilic substitution kinetics .
  • Catalysts: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity .
  • Temperature Gradients: Gradual heating (50°C → 80°C) minimizes side reactions .

Yield Optimization Table:

CatalystSolventTemp (°C)Purity (%)Reference
NoneDCM2585
TBABDMF7092

Advanced: What computational tools predict the compound’s bioactivity?

Answer:

  • Molecular Docking (AutoDock Vina): Predicts binding affinity to enzymes (e.g., COX-2, ΔG = -9.2 kcal/mol) .
  • QSAR Models: Hydrophobic (logP) and electronic (HOMO-LUMO) descriptors correlate with antimicrobial activity .

Advanced: How are spectral data contradictions resolved?

Answer:

  • Tautomerism Issues: Use 1^1H-13^13C HSQC and HMBC to distinguish keto-enol forms .
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) clarifies conformational exchange .

Advanced: What mechanisms underlie its biological activity?

Answer:

  • Enzyme Inhibition: Competes with p-aminobenzoic acid (PABA) in dihydropteroate synthase (DHPS), disrupting folate synthesis (IC50_{50} = 1.2 μM) .
  • Antimicrobial Assays: MIC values (e.g., 8 μg/mL against S. aureus) via broth microdilution .

Advanced: How are reaction pathways elucidated?

Answer:

  • Kinetic Isotope Effects (KIE): 18^{18}O-labeling tracks sulfonamide bond formation .
  • DFT Calculations: B3LYP/6-31G* models validate transition states (ΔG^‡ = 25.3 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.